molecular formula C21H18F2N4O2 B2913947 2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 899953-79-8

2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2913947
CAS No.: 899953-79-8
M. Wt: 396.398
InChI Key: NGDGZDCTXBXIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a chemical compound of interest in medicinal chemistry and neuroscience research. This benzamide derivative features a 2,6-difluorobenzamide moiety linked to a phenyl ring that is part of a 6-morpholinopyridazine system. The inclusion of the morpholino group is a common strategy in drug design to improve aqueous solubility and optimize pharmacokinetic properties . While the specific biological activity of this compound requires further investigation, its structure aligns with scaffolds being explored for their potential as selective receptor antagonists . For instance, research on similar 4,4-difluoropiperidine compounds has highlighted their value as highly selective dopamine D4 receptor antagonists, which are used as tool compounds to investigate pathways in conditions like L-DOPA-induced dyskinesia . This suggests potential applications in probing neurological signaling pathways and structure-activity relationships (SAR). Researchers can utilize this compound for in vitro studies to advance the development of novel therapeutic agents. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2,6-difluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O2/c22-16-2-1-3-17(23)20(16)21(28)24-15-6-4-14(5-7-15)18-8-9-19(26-25-18)27-10-12-29-13-11-27/h1-9H,10-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDGZDCTXBXIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews existing literature on its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

  • Molecular Formula : C19H19F2N3O
  • Molecular Weight : 357.37 g/mol
  • CAS Number : Not explicitly available in the search results.

Biological Activity Overview

The biological activity of 2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has been investigated primarily in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide have shown promising results in inhibiting cell proliferation in lung cancer cell lines (A549) with IC50 values indicating effective doses .

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µg/mL)Reference
2,6-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamideA549TBDCurrent Study
N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamideA54910.88 ± 0.82

Antimicrobial Activity

The compound's structural analogs have also demonstrated antimicrobial properties. Research indicates that certain benzamide derivatives exhibit potent antifungal and antibacterial activities compared to standard drugs like Gentamycin .

Table 2: Antimicrobial Activity Results

CompoundMicrobial StrainActivity (Zone of Inhibition in mm)Reference
2,6-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamideStaphylococcus aureusTBDCurrent Study
N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted benzamidesE. coli15 mm

The mechanisms through which 2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide exerts its biological effects are still under investigation. However, molecular docking studies suggest that it may interact with specific targets such as tyrosine kinases and other proteins involved in cell signaling pathways related to cancer progression .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that compounds related to 2,6-difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide significantly reduced cell viability in A549 cells.
  • Molecular Docking Studies : Virtual screening indicated favorable binding interactions with key proteins involved in cancer cell proliferation, suggesting a potential pathway for therapeutic action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological profile and applications can be contextualized by comparing it to three categories of analogs: benzamide-based pesticides , alkoxy-substituted benzamides , and heterocyclic derivatives .

Benzamide-Based Pesticides
Compound Name Key Structural Features Target Organism/Use Mechanism of Action
2,6-Difluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide 2,6-difluorobenzamide + morpholinopyridazine Likely insects or fungi (inferred) Potential chitin synthesis inhibition or kinase modulation
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 2,6-difluorobenzamide + 4-chlorophenyl urea Insects (e.g., Lepidoptera larvae) Chitin synthesis inhibitor
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) 2,6-difluorobenzamide + chloropyridinyloxy Ticks and mites Chitin synthesis disruption

Key Differences :

  • The morpholinopyridazine group in the main compound replaces the urea/chlorophenyl groups in diflubenzuron and fluazuron.
  • Unlike fluazuron, which contains a trifluoromethylpyridine group for acaricidal activity, the morpholinopyridazine moiety could target enzymes like kinases or oxidoreductases, common in fungal pathogens .
Alkoxy-Substituted Benzamides (Herbicide Candidates)

highlights benzamide derivatives with alkoxy-phenyl groups, such as:

  • N-[(2S)-3-(4-Butoxyphenyl)-...-2-yl]benzamide (ID 9)
  • N-{(2S)-3-[4-(Hexyloxy)phenyl]-...-2-yl}benzamide (ID 12)
Feature Main Compound Alkoxy-Substituted Analogs
Core Structure 2,6-Difluorobenzamide Non-fluorinated benzamide
Substituent Morpholinopyridazine Alkoxy groups (butoxy, hexyloxy)
Likely Application Pesticide/Fungicide Herbicide (targeting weeds)

Functional Implications :

  • Alkoxy groups in analogs (e.g., butoxy, hexyloxy) improve lipid solubility, aiding herbicidal penetration into plant tissues .
  • The main compound’s morpholinopyridazine group may instead facilitate binding to insect or fungal proteins, leveraging hydrogen-bonding interactions from the pyridazine nitrogen atoms .
Heterocyclic Derivatives

The morpholinopyridazine component distinguishes the main compound from triazine-based herbicides like prosulfuron (a sulfonamide with a triazine group) .

Compound Heterocycle Target Mode of Action
Main Compound Pyridazine + morpholine Insects/fungi Chitin/kinase inhibition (hypothesized)
Prosulfuron 1,3,5-Triazine Broadleaf weeds Acetolactate synthase inhibition

Advantage of Morpholinopyridazine:

  • Pyridazine’s electron-deficient aromatic system may enhance binding to ATP pockets in kinases, a target less common in traditional benzamide pesticides .

Research Findings and Implications

  • Efficacy : The 2,6-difluorobenzamide core is associated with high bioactivity in pests (e.g., LC₅₀ of diflubenzuron: 0.1–1.0 ppm), but the main compound’s efficacy remains unquantified in the provided evidence .
  • Resistance Management: The unique morpholinopyridazine group could circumvent resistance mechanisms observed in pests resistant to urea-based benzamides .
  • Safety Profile : Morpholine derivatives generally exhibit lower mammalian toxicity compared to chlorinated analogs (e.g., fluazuron’s LC₅₀ in rats: >5,000 mg/kg) .

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